5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one
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Overview
Description
“5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of the indolinyl and pyridinyl groups through various coupling reactions. Common reagents used in these steps include:
Amines: for the formation of the pyrimidinone ring.
Aldehydes or ketones:
Palladium-catalyzed coupling reactions: for attaching the indolinyl and pyridinyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the indolinyl moiety.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: The pyridinyl and indolinyl groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it useful in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, such compounds might be used in the development of new materials or as catalysts in chemical reactions. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action for “5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethylpyrimidin-4(3H)-one: A simpler analog without the indolinyl and pyridinyl groups.
3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one: Lacking the dimethyl groups.
Indolinyl-pyridinyl derivatives: Compounds with similar indolinyl and pyridinyl moieties but different core structures.
Uniqueness
What sets “5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one” apart is its unique combination of functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a compound of interest in various fields of research.
Biological Activity
5,6-Dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with both methyl and indoline groups, as well as a pyridine moiety. Its molecular formula is C19H22N6O2 with a molecular weight of approximately 366.43 g/mol. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to achieve the desired structure.
Antitumor Activity
One of the most significant areas of research regarding this compound is its antitumor activity . Studies have shown that derivatives of pyrimidine compounds often exhibit cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
5,6-Dimethyl-Pyrimidine Derivative | MDA-MB-231 (Breast Cancer) | 27.6 | |
Thieno[2,3-d]pyrimidine Derivative | MDA-MB-231 | 29.3 |
Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further drug development.
The proposed mechanism of action for the biological activity of 5,6-dimethyl derivatives involves:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism or signaling pathways.
- Receptor Modulation : It could bind to receptors that regulate cell growth and differentiation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in tumor cells.
Study 1: Anticancer Efficacy
A study conducted on a series of synthesized pyrimidine derivatives demonstrated significant anticancer efficacy against the MDA-MB-231 breast cancer cell line. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity due to increased reactivity towards biological targets.
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of 5,6-dimethyl derivatives to various protein targets associated with cancer progression. These studies suggest that the compound has a high affinity for certain kinases involved in tumor growth regulation.
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-15(2)23-13-24(21(14)27)12-20(26)25-10-7-18-11-17(3-4-19(18)25)16-5-8-22-9-6-16/h3-6,8-9,11,13H,7,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTBBYJLDSUUMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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